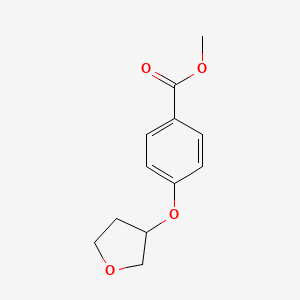

Methyl 4-(oxolan-3-yloxy)benzoate

Description

Methyl 4-(oxolan-3-yloxy)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group. This structure combines the lipophilic benzoate moiety with a polar ether linkage to a five-membered oxygen-containing heterocycle (oxolan). The compound’s molecular formula is C₁₂H₁₄O₄ (calculated molecular weight: 222.24 g/mol). The oxolan group may enhance solubility in polar solvents and influence metabolic stability compared to purely aromatic analogs.

Properties

IUPAC Name |

methyl 4-(oxolan-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-12(13)9-2-4-10(5-3-9)16-11-6-7-15-8-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTOZMJJDJFDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(oxolan-3-yloxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with oxirane (ethylene oxide) to introduce the oxolan-3-yloxy group. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and etherification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(oxolan-3-yloxy)benzoate can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products:

- Oxidation: Carboxylic acids or ketones.

- Reduction: Alcohols.

- Substitution: Nitro or halogenated derivatives .

Scientific Research Applications

Chemistry: Methyl 4-(oxolan-3-yloxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the interactions of ester and ether groups with biological molecules. It is also investigated for its potential pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as improved stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Methyl 4-(oxolan-3-yloxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 4-(oxolan-3-yloxy)benzoic acid, which can further interact with enzymes and receptors in biological systems. The oxolan ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares Methyl 4-(oxolan-3-yloxy)benzoate with structurally related compounds from the provided evidence, focusing on molecular features, synthesis, and inferred properties.

Table 1: Comparative Overview of this compound and Analogs

¹Compound C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate ²Compound 5l: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

Key Comparisons:

Structural Complexity: The target compound has a simpler structure with a single oxolan ether linkage, while analogs like C1 and 5l incorporate extended heterocyclic systems (quinoline-piperazine and triazine, respectively). These differences significantly increase molecular weight and complexity in analogs .

Functional Groups and Properties: Oxolan Ether vs. Quinoline-Piperazine (C1): The oxolan group’s ether oxygen may improve hydrogen-bonding capacity and polar solubility compared to C1’s aromatic quinoline and basic piperazine. Piperazine in C1 could enhance solubility in acidic environments, making it more suitable for pharmaceutical applications . Oxolan vs. Triazine (5l): The triazine core in 5l introduces multiple nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. This contrasts with the oxolan’s non-aromatic, flexible structure, which may confer better metabolic stability .

Synthetic Routes :

- The target compound’s synthesis likely involves straightforward etherification, whereas C1 and 5l require multi-step coupling or substitution reactions. This difference impacts scalability and purity, with simpler routes favoring industrial applications .

Potential Applications: C1-type analogs: Quinoline-piperazine derivatives are often explored for biological activity (e.g., antimicrobial or anticancer agents) due to their planar aromatic systems and basic nitrogen atoms . 5l-type analogs: Triazine-linked compounds are common in agrochemicals and pharmaceuticals, leveraging their reactivity and structural versatility . Target compound: The oxolan ether’s balance of polarity and stability may suit it for prodrug design or as a solvent-compatible intermediate.

Research Findings and Inferences

Physicochemical Properties

- Solubility: The oxolan ether’s polarity may grant the target compound higher aqueous solubility than C1 (dominated by lipophilic quinoline) but lower than 5l (polar triazine and bromophenoxy groups).

- Stability : Ether linkages (target) are hydrolytically stable compared to esters or amides in analogs, suggesting better shelf-life under physiological conditions.

Methodological Considerations

- Characterization : All compounds rely on ¹H NMR and HRMS for structural confirmation, as seen in and .

Biological Activity

Methyl 4-(oxolan-3-yloxy)benzoate is an organic compound notable for its unique structure, which includes a benzoate moiety substituted with a methoxy group and an oxolane (tetrahydrofuran) unit. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anticancer, and pharmacological properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

- CAS Number : 1497119-78-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its ester and ether functional groups. The ester group can undergo hydrolysis, releasing methanol and 4-(oxolan-3-yloxy)benzoic acid, which may interact with enzymes and receptors in biological systems. The oxolane ring enhances hydrogen bonding capabilities, influencing the compound's biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies revealed that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a derivative demonstrated a synergistic effect when combined with miltefosine against Leishmania donovani, indicating apoptosis-like mechanisms in parasitic death .

Case Studies

Applications in Industry

This compound is not only of interest in biological research but is also utilized in industrial applications. Its unique properties make it suitable for use in:

- Protective Coatings : Effective as a corrosion inhibitor.

- Polymers and Resins : Enhances stability and resistance to degradation.

- Pharmaceutical Intermediates : Used in the synthesis of various medicinal compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.